Marimastat

描述

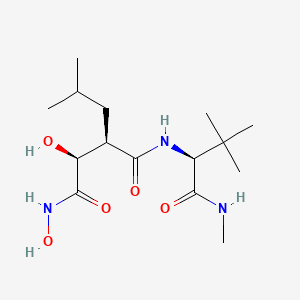

马瑞司他是一种合成的化合物,被开发为一种广谱基质金属蛋白酶抑制剂。由于其抑制血管生成和转移的能力,它主要用于癌症治疗的研究。 马瑞司他模拟天然基质金属蛋白酶底物的肽结构,并与这些酶结合,从而阻止这些蛋白酶降解基底膜 .

准备方法

合成路线和反应条件

马瑞司他的合成涉及多个步骤,从市售的起始原料开始。关键步骤包括形成羟肟酸官能团和引入异丁基和叔丁基。 反应条件通常涉及使用有机溶剂,如二氯甲烷,以及试剂,如羟胺盐酸盐和三乙胺 .

工业生产方法

马瑞司他的工业生产遵循类似的合成路线,但在更大的规模上。该工艺针对产率和纯度进行优化,通常涉及多个纯化步骤,例如重结晶和色谱。 反应条件经过精心控制,以确保最终产品的稳定性和质量 .

化学反应分析

反应类型

马瑞司他主要由于存在羟肟酸等反应性官能团而发生取代反应。 由于其通过羟肟酸基团螯合金属离子的能力,它还可以与金属离子发生络合反应 .

常用的试剂和条件

涉及马瑞司他的反应中常用的试剂包括羟胺盐酸盐、三乙胺和各种有机溶剂。 反应通常在温和条件下进行,以防止化合物降解 .

形成的主要产物

马瑞司他参与的反应形成的主要产物通常是具有修饰官能团的衍生物。 这些衍生物可用于研究该化合物的构效关系,并开发具有改进性质的新抑制剂 .

科学研究应用

Marimastat is a matrix metalloproteinase (MMP) inhibitor that has been investigated for its potential therapeutic applications in various diseases, particularly cancer. MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix, which plays a crucial role in tumor invasion, metastasis, and angiogenesis . this compound, as a broad-spectrum MMP inhibitor, has been explored in clinical trials for its ability to inhibit these processes and improve patient outcomes .

Clinical Trials in Cancer Treatment

This compound has been evaluated in several clinical trials for various types of cancer, including pancreatic, breast, lung, colorectal, and gastric cancers . The rationale behind its use is to block the activity of MMPs, thereby preventing cancer cells from invading surrounding tissues and spreading to distant sites .

Pancreatic Cancer: A phase II clinical trial assessed this compound in patients with advanced pancreatic cancer. The results showed that a significant proportion of patients experienced stable disease, and those with stable or falling CA19-9 levels (a tumor marker) had longer median survival times . The combination of this compound with gemcitabine was well tolerated .

Breast Cancer: A randomized phase III trial investigated this compound versus placebo in patients with metastatic breast cancer who had responding or stable disease after first-line chemotherapy. The study found no significant difference in progression-free survival (PFS) or overall survival between the this compound and placebo groups .

Advanced Cancer: this compound was assessed as maintenance therapy for patients with advanced cancer. The results indicated a survival benefit in the subgroup of patients who had received prior chemotherapy .

Neurological Applications

This compound has also been explored for its potential in treating neurological conditions, particularly those involving seizures and traumatic brain injury .

Epilepsy: Research indicates that this compound can inhibit MMP-9 activity in neurons, potentially impairing the development of seizures . In a study, this compound effectively penetrated the blood-brain barrier and accumulated in the brain, reducing seizure parameters in a model of kainic acid-induced status epilepticus .

MMP-9 Activity Post-Traumatic Brain Injury: Studies have shown that MMP-9 activity peaks 6–24 hours after a traumatic brain injury .

Other Applications

This compound's ability to inhibit MMPs has led to its exploration in other areas, such as preventing morbidity-inducing dermonecrosis caused by snake venoms . Additionally, implantable biodegradable polymers are being researched for their potential use in delivering this compound to ocular tissues .

Challenges and Side Effects

作用机制

马瑞司他通过抑制基质金属蛋白酶发挥作用,基质金属蛋白酶是一类参与细胞外基质降解的酶。通过模拟天然基质金属蛋白酶底物的肽结构,马瑞司他与这些酶的活性位点结合并阻止其活性。 这种抑制导致基底膜降解减少,从而阻止癌症的血管生成和转移 . 马瑞司他的分子靶点包括各种基质金属蛋白酶,如间质胶原酶、基质溶解素-1和基质金属蛋白酶-9 .

相似化合物的比较

马瑞司他与其他基质金属蛋白酶抑制剂,如巴替马司他和普瑞诺马司他类似。 马瑞司他在其口服生物利用度和对基质金属蛋白酶的广谱抑制作用方面是独一无二的 . 与静脉注射的巴替马司他不同,马瑞司他可以口服,这对患者来说更方便 . 另一方面,普瑞诺马司他与马瑞司他相比具有更选择性的抑制谱 .

类似化合物的清单

- 巴替马司他

- 普瑞诺马司他

- 他诺马司他

- 依洛马司他

生物活性

Marimastat is a synthetic compound classified as a broad-spectrum matrix metalloproteinase (MMP) inhibitor. It has been studied for its potential therapeutic applications in various conditions, particularly in cancer treatment and neurological disorders. This article delves into the biological activity of this compound, highlighting its mechanisms of action, clinical trials, and relevant case studies.

This compound functions by mimicking the peptide structure of natural MMP substrates, effectively binding to MMPs and inhibiting their activity. This inhibition prevents the degradation of extracellular matrix components, which is crucial for tumor invasion and metastasis. By blocking MMPs, this compound can hinder the migration of tumor cells and endothelial cells, thereby potentially reducing cancer progression and angiogenesis .

Preclinical Studies

Recent studies have demonstrated this compound's ability to penetrate the blood-brain barrier (BBB) and inhibit MMP-9 activity in neuronal cultures. In vitro experiments showed that this compound significantly reduced the cleavage of nectin-3, a substrate for MMP-9, in hippocampal neurons treated with glutamate. This suggests that this compound may have neuroprotective effects, particularly in conditions associated with excitotoxicity .

Phase I Trials

A Phase I trial assessed the safety and pharmacokinetics of escalating doses of this compound in patients with advanced malignancies. The study found that doses up to 100 mg twice daily were tolerable; however, patients experienced inflammatory polyarthritis as a notable side effect .

Phase II Trials

In a Phase II trial involving patients with advanced pancreatic cancer, this compound was administered at varying doses (10 mg b.d., 25 mg o.d., and 100 mg b.d.) over 28 days. The results indicated that 49% of patients had stable disease after treatment. The median survival was reported as 245 days for those with stable or falling CA19-9 levels . Notably, musculoskeletal pain was a common side effect, affecting approximately 29% of participants throughout the study .

Maintenance Therapy Studies

Another randomized double-blind study evaluated this compound as maintenance therapy for patients with non-resectable gastric adenocarcinoma. The findings suggested a modest survival benefit compared to placebo, with median survival times of 160 days for the this compound group versus 138 days for placebo .

Summary of Clinical Findings

| Study Type | Population | Dose Range | Main Findings | Side Effects |

|---|---|---|---|---|

| Phase I | Advanced malignancies | 25-100 mg b.i.d. | Safety established; inflammatory polyarthritis noted | Inflammatory polyarthritis |

| Phase II | Advanced pancreatic cancer | 10-100 mg b.d. | 49% stable disease; median survival 245 days | Arthralgia (12%), musculoskeletal pain |

| Maintenance Therapy | Non-resectable gastric cancer | 10 mg b.d. | Survival benefit; median survival 160 vs. 138 days | Anaemia, abdominal pain |

Case Studies

- Seizure Management : A study investigated the effects of this compound on seizure activity in a kainic acid-induced model. Results indicated that this compound effectively inhibited MMP-9 activity associated with seizures, suggesting potential applications in seizure management .

- Pancreatic Cancer : In patients receiving this compound as part of their treatment regimen for pancreatic cancer, significant stabilization or reduction in pain was reported alongside improvements in mobility scores .

属性

IUPAC Name |

(2R,3S)-N-[(2S)-3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl]-N',3-dihydroxy-2-(2-methylpropyl)butanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29N3O5/c1-8(2)7-9(10(19)13(21)18-23)12(20)17-11(14(22)16-6)15(3,4)5/h8-11,19,23H,7H2,1-6H3,(H,16,22)(H,17,20)(H,18,21)/t9-,10+,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCSMOTCMPXTDND-OUAUKWLOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(C(=O)NO)O)C(=O)NC(C(=O)NC)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H]([C@@H](C(=O)NO)O)C(=O)N[C@H](C(=O)NC)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20165524 | |

| Record name | Marimastat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20165524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Marimastat | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014924 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

3.38e+00 g/L | |

| Record name | Marimastat | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014924 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Marimastat is a broad spectrum matrix metalloprotease inhibitor. It mimics the peptide structure of natural MMP substrates and binds to matrix metalloproteases, thereby preventing the degradation of the basement membrane by these proteases. This antiprotease action prevents the migration of endothelial cells needed to form new blood vessels. Inhibition of MMPs also prevents the entry and exit of tumor cells into existing blood cells, thereby preventing metastasis. | |

| Record name | Marimastat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00786 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

154039-60-8 | |

| Record name | Marimastat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154039-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Marimastat [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154039608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Marimastat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00786 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Marimastat | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=719333 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Marimastat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20165524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MARIMASTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5EQV23TDS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Marimastat | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014924 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。